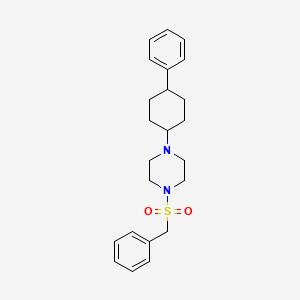

1-(Benzylsulfonyl)-4-(4-phenylcyclohexyl)piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Benzylsulfonyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzylsulfonyl group and a phenylcyclohexyl group, making it a versatile molecule for research and industrial purposes.

准备方法

合成路线和反应条件: 1-(苄基磺酰基)-4-(4-苯基环己基)哌嗪的合成通常涉及多个步骤,从制备哌嗪环开始,然后引入苄基磺酰基和苯基环己基。常见的合成路线包括:

步骤 1: 通过环化反应形成哌嗪环。

步骤 2: 使用苄基磺酰氯等试剂通过磺酰化反应引入苄基磺酰基。

步骤 3: 通过傅克烷基化或类似反应连接苯基环己基。

工业生产方法: 该化合物的工业生产可能涉及优化反应条件以确保高产率和纯度。连续流动合成和催化过程等技术通常用于有效地扩大生产规模。

化学反应分析

反应类型: 1-(苄基磺酰基)-4-(4-苯基环己基)哌嗪会经历各种化学反应,包括:

氧化: 该化合物可以用强氧化剂氧化,导致形成亚砜或砜。

还原: 还原反应可以将磺酰基转化为硫醚或硫醇。

取代: 苄基和苯基可以进行亲电或亲核取代反应。

常见试剂和条件:

氧化: 过氧化氢或间氯过氧苯甲酸等试剂。

还原: 氢化铝锂或硼氢化钠等试剂。

取代: 条件根据具体的取代反应而异,但常见的试剂包括卤素、酸和碱。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能生成亚砜或砜,而还原可以生成硫醚或硫醇。

科学研究应用

1-(苄基磺酰基)-4-(4-苯基环己基)哌嗪在科学研究中具有广泛的应用:

化学: 用作合成更复杂分子的构建块。

生物学: 研究其作为各种生物途径中的生化探针或抑制剂的潜力。

医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。

工业: 用于开发新材料和化学工艺。

作用机制

1-(苄基磺酰基)-4-(4-苯基环己基)哌嗪的作用机制涉及其与特定分子靶标和途径的相互作用。苄基磺酰基可以充当亲电中心,而苯基环己基可能影响化合物的结合亲和力和选择性。这些相互作用可以调节各种生化途径,导致观察到的化合物的作用。

相似化合物的比较

1-(苄基磺酰基)-4-(4-苯基环己基)哌嗪可以与其他类似化合物进行比较,以突出其独特性:

类似化合物: 1-(苄基磺酰基)哌嗪、4-(4-苯基环己基)哌嗪和其他哌嗪衍生物。

独特性: 苄基磺酰基和苯基环己基在单个分子中的组合提供了独特的化学和生物特性,这些特性在更简单的哌嗪衍生物中没有观察到。

生物活性

1-(Benzylsulfonyl)-4-(4-phenylcyclohexyl)piperazine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C19H24N2O2S. Its structure features a piperazine ring substituted with a benzylsulfonyl group and a phenylcyclohexyl moiety, which are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O2S |

| Molecular Weight | 348.47 g/mol |

| IUPAC Name | 1-benzylsulfonyl-4-(4-phenylcyclohexyl)piperazine |

| InChI Key | (not provided) |

Antidepressant Effects

Research indicates that compounds similar to this compound may exhibit antidepressant-like effects. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

The biological activity of this compound is believed to result from its interaction with specific molecular targets:

- Serotonin Receptors : The compound may act as a modulator of serotonin receptors, enhancing serotonergic transmission.

- Apoptotic Pathways : It activates apoptotic pathways in cancer cells by promoting mitochondrial dysfunction and caspase activation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have investigated the biological effects of similar compounds:

- Antidepressant Efficacy : A clinical trial assessed the effectiveness of a related piperazine derivative in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo controls .

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this class of compounds resulted in reduced viability of breast cancer cells, with evidence of apoptosis observed through flow cytometry analysis .

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones and confirming its potential as an antimicrobial agent .

属性

分子式 |

C23H30N2O2S |

|---|---|

分子量 |

398.6 g/mol |

IUPAC 名称 |

1-benzylsulfonyl-4-(4-phenylcyclohexyl)piperazine |

InChI |

InChI=1S/C23H30N2O2S/c26-28(27,19-20-7-3-1-4-8-20)25-17-15-24(16-18-25)23-13-11-22(12-14-23)21-9-5-2-6-10-21/h1-10,22-23H,11-19H2 |

InChI 键 |

OIQDAHGMQCNTDT-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。